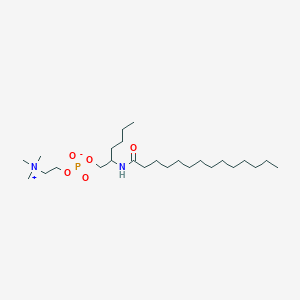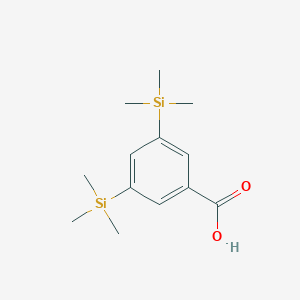
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C19H16N4O2 and a molecular weight of 332.36 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 3 and 7 of the purine ring .
Vorbereitungsmethoden
The synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of purine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium ethoxide in ethanol as a base, which facilitates the nucleophilic substitution of the hydrogen atoms at positions 3 and 7 with benzyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium ethoxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It may act as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and affecting the metabolic pathways . The exact molecular pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine (1,3,7-trimethylxanthine): Unlike caffeine, which has methyl groups at positions 1, 3, and 7, this compound has benzyl groups at positions 3 and 7, making it bulkier and potentially altering its biological activity.
Theobromine (3,7-dimethylxanthine): Theobromine has methyl groups at positions 3 and 7, whereas this compound has benzyl groups, which may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties .
Eigenschaften
IUPAC Name |
3,7-dibenzylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANCBOGUXSDSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325665 |
Source


|
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139927-86-9 |
Source


|
| Record name | 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139927-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)

![N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164939.png)





